COX-2 Inhibitory Potency: 5-Phenyl-2-thiohydantoin vs. 3-Benzyl-5-phenylhydantoin in a Single In Vitro Screening Study
In a study directly comparing 2-thiohydantoin and hydantoin derivatives for COX-2 inhibitory activity, 5-phenyl-2-thiohydantoin (compound 5) demonstrated an IC₅₀ range of 13.13–18.78 μg/mL, positioning it as a lead compound alongside the hydantoin comparator 3-benzyl-5-phenylhydantoin (compound 8) [1]. While both compounds were identified as lead candidates, the thiohydantoin achieves comparable COX-2 inhibition without requiring N3-benzyl substitution, implying that the C=S moiety at position 2 can partially compensate for N-substitution – a strategic advantage when synthetic simplicity or downstream functionalization at N3 is desired [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5-Phenyl-2-thiohydantoin (compound 5): IC₅₀ = 13.13–18.78 μg/mL |
| Comparator Or Baseline | 3-Benzyl-5-phenylhydantoin (compound 8): IC₅₀ in same assay range (identified as co-lead) |
| Quantified Difference | Comparable potency range; thiohydantoin achieves lead-level activity without N3-substitution, which the hydantoin requires |
| Conditions | In vitro COX-2 screening assay; compound concentration range not further specified in the abstract; YAKHAK HOEJI 2004 |
Why This Matters
For procurement decisions, this demonstrates that 5-phenyl-2-thioxoimidazolidin-4-one provides a synthetically simpler entry point (no N3-functionalization needed) to achieve lead-level COX-2 potency, reducing the cost and complexity of derivative library synthesis.
- [1] Shin HS, Choi HJ, Kwon SK. Synthesis and Screening of Cyclooxygenase Activity of Hydantoin and 2-Thiohydantoin Derivatives. YAKHAK HOEJI (J. Pharm. Soc. Korea). 2004;48(2):141-146. View Source
